molecular formula C16H23F3N4O5S B13556011 Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate

Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate

Cat. No.: B13556011
M. Wt: 440.4 g/mol
InChI Key: ZGRFTEPHFHEDOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate (CAS: 2758005-19-3) is a piperidine-based molecule with a triflate (trifluoromethanesulfonyloxy) group at the 4-position of a pyrimidine ring. Its molecular formula is C₁₆H₂₃F₃N₄O₅S, and molecular weight is 440.44 g/mol . The triflate group confers electrophilic reactivity, making it valuable as an intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for pharmaceutical synthesis . The tert-butyl carbamate (Boc) group enhances stability during synthetic workflows .

Properties

Molecular Formula

C16H23F3N4O5S

Molecular Weight

440.4 g/mol

IUPAC Name

tert-butyl 4-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]piperidine-1-carboxylate

InChI

InChI=1S/C16H23F3N4O5S/c1-15(2,3)27-14(24)23-9-6-11(7-10-23)22(4)13-20-8-5-12(21-13)28-29(25,26)16(17,18)19/h5,8,11H,6-7,9-10H2,1-4H3

InChI Key

ZGRFTEPHFHEDOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation of the Pyrimidine Triflate Intermediate

2.1 Formation of the 4-(trifluoromethanesulfonyloxy)pyrimidine

  • The key intermediate, 4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl derivative, is prepared by treating a hydroxyl-substituted pyrimidine with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a suitable base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
  • The reaction is typically conducted in anhydrous dichloromethane or 1,4-dioxane at low temperatures (0–5 °C) to prevent side reactions.
  • The triflate group serves as an excellent leaving group for subsequent nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Synthesis of the Boc-Protected Piperidine Derivative

3.1 Preparation of tert-butyl 4-aminopiperidine-1-carboxylate

  • The piperidine ring is protected at the nitrogen with a tert-butyl carbamate group by reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • This Boc protection is critical to prevent unwanted side reactions at the nitrogen during subsequent coupling steps.
  • The Boc-protected piperidine is isolated as a stable intermediate, often purified by recrystallization or column chromatography.

Coupling of the Piperidine Amino Group to the Pyrimidine Triflate

4.1 Nucleophilic Aromatic Substitution or Palladium-Catalyzed Amination

  • The amino group of the Boc-protected piperidine is reacted with the 4-(trifluoromethanesulfonyloxy)pyrimidine intermediate.
  • This coupling can proceed via nucleophilic aromatic substitution (SNAr) under basic conditions or via Buchwald-Hartwig amination catalyzed by palladium complexes.
  • Typical bases include potassium carbonate or cesium carbonate, and solvents such as toluene, ethanol, or dioxane are used.
  • Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 are employed, often under inert atmosphere at elevated temperatures (80–90 °C).
  • Reaction times range from 4 to 16 hours, depending on conditions.

Methylation of the Amino Group

  • The methylation of the amino substituent attached to the pyrimidine ring can be achieved by treatment with methyl iodide or methyl triflate in the presence of a base such as potassium carbonate.
  • This step is generally performed after the coupling to ensure selective methylation of the secondary amine.
  • Reaction conditions are mild to avoid deprotection or degradation of the Boc group.

Purification and Characterization

  • The final compound is purified by silica gel column chromatography using solvent gradients such as hexanes/ethyl acetate or dichloromethane/methanol.
  • Characterization includes ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.
  • Typical ^13C NMR chemical shifts for the compound include signals for the carbamate carbonyl (~155–165 ppm), aromatic carbons of the pyrimidine ring (~130–150 ppm), and the tert-butyl group (~28 ppm).
  • Mass spectrometry confirms the molecular ion consistent with the expected molecular formula.

Summary Table of Key Reaction Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Triflation of pyrimidin-2-ol Trifluoromethanesulfonic anhydride, TEA, DCM, 0–5 °C 85–95 Anhydrous conditions critical
2 Boc protection of piperidine Di-tert-butyl dicarbonate, base, RT 90–98 Protects piperidine nitrogen
3 Pd-catalyzed amination (Buchwald-Hartwig) Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3, toluene/EtOH, 80 °C 80–93 Inert atmosphere, 4–16 h
4 Methylation of amino group Methyl iodide, K2CO3, RT 75–85 Selective methylation, mild conditions
5 Purification Silica gel chromatography Gradient solvents, confirms purity

Research Discoveries and Optimization Insights

  • The use of trifluoromethanesulfonic anhydride for triflation has proven superior to other sulfonylating agents in terms of yield and purity.
  • Boc protection is preferred over other carbamate protecting groups due to its ease of removal and stability under coupling conditions.
  • Palladium-catalyzed amination is more efficient and cleaner than direct nucleophilic aromatic substitution for this substrate, especially when using bulky or sensitive groups.
  • Optimization of base equivalents (typically 1.5–2.0 equivalents) and catalyst loading (1–5 mol%) significantly improves yields.
  • Mild methylation conditions prevent cleavage of the Boc group and preserve the integrity of the triflate substituent.

Chemical Reactions Analysis

Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s closest analogs differ in substituents on the pyrimidine ring, piperidine linkage, or Boc protection. Key examples include:

Compound CAS Number Molecular Weight (g/mol) Key Substituents Functional Impact
Target compound 2758005-19-3 440.44 Triflate at pyrimidine 4-position; methylamino-piperidine-Boc High reactivity (triflate as leaving group); Boc enhances stability
tert-Butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl )piperidine-1-carboxylate 2758003-87-9 454.50 Methylene spacer between piperidine and methylamino group Altered steric bulk; potentially reduced nucleophilic reactivity
tert-Butyl4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate Not provided ~380 (estimated) Piperazine linker instead of methylamino-pyrimidine Increased flexibility; possible modulation of receptor binding
tert-Butyl4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate N/A ~390 (estimated) Thienopyrimidine core replacing triflate-pyrimidine Enhanced π-π stacking for kinase inhibition; altered solubility

Physicochemical Properties

  • Stability: Triflates are moisture-sensitive, requiring anhydrous handling. Analogs with stable heterocycles (e.g., thienopyrimidine) exhibit better hydrolytic stability .
  • Thermal Properties: Limited data available, but Boc-protected analogs typically decompose above 200°C .

Commercial Availability and Cost

  • The target compound is priced at $336–$1,361/g (50mg–1g scale), reflecting its specialized use .
  • Analogs like tert-butyl4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS: 333986-05-3) are cheaper (~$200/g) due to simpler synthesis .

Biological Activity

Tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate is a synthetic organic compound characterized by its complex molecular structure, which includes a piperidine ring, a pyrimidine moiety, and a trifluoromethanesulfonyloxy group. Its molecular formula is C16H22F3N3O5SC_{16}H_{22}F_3N_3O_5S with a molecular weight of 440.4 g/mol. This compound has garnered attention in biochemical research due to its potential biological activities.

The precise mechanism of action of this compound remains under investigation. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors, through its functional groups. The trifluoromethanesulfonyloxy group is particularly noted for facilitating nucleophilic substitutions, which can lead to the formation of new derivatives with altered biological activities.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant interactions with several biological targets. For instance, it has been evaluated for its inhibitory effects on specific protein kinases, which are crucial in regulating various cellular processes. The following table summarizes key findings from relevant studies:

Biological Target IC50 Value (nM) Effect
GSK-3β480Moderate inhibition
Other KinasesVariesSpecificity dependent on structural modifications

These studies indicate that the compound’s structural characteristics significantly influence its potency and specificity against different kinases.

Case Studies

Recent research has highlighted the compound's potential as a lead in drug development. A notable case study involved the synthesis of analogs based on this compound to enhance metabolic stability and biological efficacy. The introduction of amide bonds was found to improve the overall biological profile while reducing metabolic degradation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been instrumental in understanding how variations in chemical structure affect biological activity. For example, modifications to the piperidine nitrogen or alterations in the pyrimidine substituents have been shown to yield compounds with improved selectivity and potency against specific targets.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}piperidine-1-carboxylate?

The synthesis typically involves coupling a pyrimidinyl triflate intermediate with a tert-butyl-protected piperidine derivative. For example, analogous compounds use coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . Purification via column chromatography is recommended to isolate the product. Reaction yields can vary depending on steric hindrance from the tert-butyl group or the reactivity of the trifluoromethanesulfonyloxy leaving group.

Q. How should researchers safely handle this compound in laboratory settings?

Safety protocols include:

  • Respiratory protection : Use NIOSH-approved respirators if airborne particles are generated .
  • Skin/eye protection : Wear nitrile gloves and goggles; rinse exposed skin/eyes with water for 15 minutes .
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste . Note: Acute toxicity data for this specific compound is limited, so extrapolate from structurally similar piperidine derivatives .

Q. What spectroscopic techniques are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR can confirm the piperidine ring conformation, tert-butyl group (δ ~1.4 ppm), and pyrimidinyl triflate signals (e.g., 19^{19}F NMR for CF3_3 at δ -70 to -80 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~468 Da based on C17_{17}H25_{25}F3_3N4_4O4_4S) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures of tert-butyl-protected amines .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the trifluoromethanesulfonyloxy group in nucleophilic substitutions?

The trifluoromethanesulfonyloxy (triflate) group is a superior leaving group due to its strong electron-withdrawing CF3_3 moiety, enabling reactions with weak nucleophiles (e.g., amines). Steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) to enhance nucleophile accessibility . Computational studies (DFT) can model transition states to predict regioselectivity in substitutions .

Q. What strategies resolve contradictions in reaction yields reported for analogous tert-butyl piperidine derivatives?

Discrepancies in yields often arise from:

  • Protecting group stability : Tert-butyl carbamates may hydrolyze under acidic conditions, reducing yield. Monitor pH during workup .
  • Purification challenges : Use preparative HPLC for polar byproducts (e.g., deprotected piperidines) .
  • Scale-dependent effects : Microwaves or flow chemistry improve reproducibility in small-scale vs. bulk synthesis .

Q. How can computational methods predict the biological activity of this compound?

  • Docking studies : Screen against targets like kinases or GPCRs using the pyrimidine core as a hinge-binding motif .
  • ADMET prediction : Tools like SwissADME assess bioavailability, with logP ~3.5 (tert-butyl increases lipophilicity) .
  • QSAR modeling : Correlate substituent effects (e.g., triflate vs. tosylate) with activity trends in analogous compounds .

Methodological Guidance

Q. What experimental controls are critical for assessing the compound’s stability under varying conditions?

  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (tert-butyl groups typically degrade above 200°C) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm for pyrimidine) .
  • Hydrolytic stability : Incubate in buffers (pH 1–13) and monitor by LC-MS for carbamate cleavage .

Q. How can researchers optimize catalytic conditions for functionalizing the pyrimidine ring?

  • Cross-coupling : Use Pd catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura reactions with aryl boronic acids .
  • Buchwald-Hartwig amination : Optimize ligand (XPhos) and base (Cs2_2CO3_3) for introducing secondary amines .
  • Triflate displacement : Replace triflate with azide or thiol groups using NaN3_3 or NaSH, respectively .

Data Analysis and Interpretation

Q. How should researchers address inconsistent crystallographic data for tert-butyl-protected amines?

  • Twinning : Use SHELXL’s TWIN command to model twinned crystals, common in bulky tert-butyl derivatives .
  • Disorder modeling : Refine tert-butyl groups with split positions and isotropic displacement parameters .
  • Validation tools : Check Rint_{int} and CCDC deposition codes for analogous structures .

Q. What statistical approaches validate reproducibility in biological assays involving this compound?

  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals .
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points in triplicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.